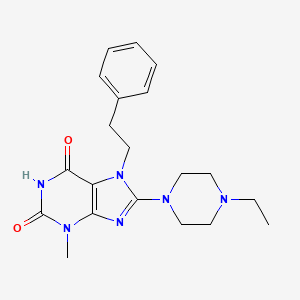![molecular formula C18H16N4OS2 B2528049 N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396867-30-3](/img/structure/B2528049.png)
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic components such as imidazole, thiophene, and benzothiazole. These components are known to contribute to various pharmacological properties in other compounds .
Synthesis Analysis
The synthesis of compounds with similar structures involves multi-step reactions that typically start with the formation of core heterocyclic structures followed by various functionalization reactions. For instance, the synthesis of N-substituted imidazolylbenzamides involves the preparation of imidazole derivatives which are then coupled with benzamide or benzene-sulfonamide moieties . Similarly, thiazole and benzothiazole derivatives are synthesized through cyclization and condensation reactions . The synthesis process is crucial as it impacts the yield, purity, and pharmacological properties of the final compound.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings that can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions are significant as they can influence the compound's conformation and its ability to interact with biological targets . X-ray crystallography is often used to determine the precise three-dimensional arrangement of atoms within these molecules .
Chemical Reactions Analysis
Compounds containing imidazole, thiophene, and benzothiazole rings can participate in a variety of chemical reactions. These may include electrophilic substitution on the aromatic rings or nucleophilic attack at the carbonyl carbon of the amide group. The reactivity of these compounds can be further modified by substituents on the rings, which can either activate or deactivate the ring towards further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms like nitrogen, sulfur, and oxygen can impact the compound's solubility, boiling and melting points, and stability. These properties are important for the compound's application as a pharmaceutical agent, as they affect its absorption, distribution, metabolism, and excretion (ADME) profile .
Scientific Research Applications
Antitumor Activities
Imidazole derivatives, including those with structural similarities to N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, have been extensively reviewed for their antitumor properties. Studies have shown that compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole exhibit promising antitumor activities, with some advancing to preclinical testing stages. These compounds are of interest for the development of new antitumor drugs due to their diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Anti-inflammatory and Antioxidant Properties
Research into benzofused thiazole derivatives, which share a part of the chemical structure with this compound, indicates their potential as antioxidant and anti-inflammatory agents. The synthesis of such derivatives and their evaluation for in vitro antioxidant and anti-inflammatory activities suggest a promising avenue for the development of therapeutic agents. Compounds in this category have shown distinct activities compared to standard references in in vitro studies, highlighting their potential for further investigation (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).
Therapeutic Versatility of Benzothiazoles
Benzothiazoles, as a core structure in this compound, are known for their broad spectrum of pharmacological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The therapeutic applications of benzothiazole derivatives are continually expanding, making them a significant focus in medicinal chemistry for the development of new drugs with increased efficacy and lower toxicity (Sumit, Kumar, & Mishra, 2020).
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole-based compounds have been reported to interact with various targets leading to a range of biological effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
For instance, some thiazole compounds have demonstrated significant analgesic and anti-inflammatory activities . Others have shown potent effects on prostate cancer .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the chemical environment
Safety and Hazards
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c1-22-11-13(14-7-4-10-24-14)20-16(22)8-9-19-17(23)18-21-12-5-2-3-6-15(12)25-18/h2-7,10-11H,8-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDBWRGFGJBKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B2527966.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(dimethylamino)-N-methylbenzamide](/img/structure/B2527969.png)


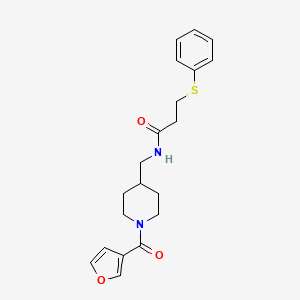
![N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2527975.png)
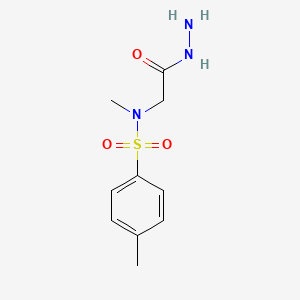
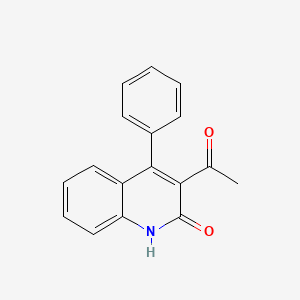
![2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2527983.png)
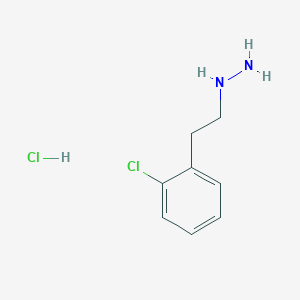
![N-(2,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527985.png)
![3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2527986.png)

